An In-Depth Technical Guide to 9-Oxononanoic Acid: Chemical Properties, Synthesis, and Biological Activity
An In-Depth Technical Guide to 9-Oxononanoic Acid: Chemical Properties, Synthesis, and Biological Activity
For Researchers, Scientists, and Drug Development Professionals
Introduction
9-Oxononanoic acid, also known as azelaic acid aldehyde, is a C9 oxo-fatty acid that has garnered significant interest in the scientific community.[1][2] It is a product of lipid peroxidation, specifically from the oxidation of linoleic acid, and plays a role in various biological processes.[3][4] This technical guide provides a comprehensive overview of the chemical properties, synthesis, and biological activities of 9-Oxononanoic acid, with a focus on its relevance to researchers and professionals in drug development.
Chemical Properties
9-Oxononanoic acid is a medium-chain fatty acid characterized by a terminal aldehyde group and a carboxylic acid group.[2][5] Its bifunctional nature makes it a versatile molecule in both chemical and biological systems.
Table 1: Physicochemical Properties of 9-Oxononanoic Acid
| Property | Value | Reference(s) |
| Molecular Formula | C₉H₁₆O₃ | [2][3] |
| Molecular Weight | 172.22 g/mol | [2][3] |
| CAS Number | 2553-17-5 | [1][2] |
| Melting Point | 70 °C | [1] |
| Boiling Point | 181-182 °C at 15 Torr | [1] |
| Density (predicted) | 1.018 ± 0.06 g/cm³ | [1] |
| pKa (predicted) | 4.77 ± 0.10 | [1] |
| Solubility | Slightly soluble in chloroform (B151607) and methanol. Practically insoluble in water. | [1][3][5] |
| Appearance | Solid | [1] |
| Synonyms | Azelaaldehydic acid, 8-formyloctanoic acid, Azelaic semialdehyde | [2] |
Synthesis of 9-Oxononanoic Acid
The primary and most efficient method for synthesizing 9-Oxononanoic acid is through a two-step enzymatic cascade reaction starting from linoleic acid. This biotechnological approach is considered environmentally friendly and sustainable.[6]
Experimental Protocol: Two-Step Enzymatic Synthesis
This protocol is based on the successive addition of enzymes to maximize yield and minimize product degradation.[7]
Materials:
-
Linoleic acid
-
9S-lipoxygenase (St-LOX1) from Solanum tuberosum
-
9/13-hydroperoxide lyase (Cm-9/13HPL) from Cucumis melo
-
Phosphate (B84403) buffer (pH 7.5-8.0 for LOX reaction, pH 6.5-7.0 for HPL reaction)
-
Organic solvent for extraction (e.g., ethyl acetate)
-
Quenching agent (e.g., a suitable acid to stop the reaction)
-
HPLC system for monitoring
Procedure:
Step 1: Lipoxygenase Reaction
-
Prepare a buffered solution of linoleic acid in a phosphate buffer (pH 7.5-8.0).
-
Add 9S-lipoxygenase to the reaction mixture.
-
Incubate at 25°C with constant stirring and aeration to ensure an adequate supply of oxygen.
-
Monitor the formation of the intermediate, 9S-hydroperoxy-octadecadienoic acid (9S-HPODE), using HPLC.
Step 2: Hydroperoxide Lyase Reaction
-
Once the lipoxygenase reaction is complete, adjust the pH of the reaction mixture to 6.5-7.0, the optimal pH for hydroperoxide lyase.
-
Add 9/13-hydroperoxide lyase to the mixture.
-
Incubate for a short period, typically 1-10 minutes.
-
Promptly terminate the reaction by adding a quenching agent.
-
Extract the 9-Oxononanoic acid from the aqueous phase using an organic solvent.
-
Purify the product using appropriate chromatographic techniques.
A yield of up to 73% has been reported using this successive enzymatic method.[6]
Diagram: Enzymatic Synthesis Workflow
Caption: Workflow for the two-step enzymatic synthesis of 9-Oxononanoic acid.
Biological Activities and Signaling Pathways
9-Oxononanoic acid has been shown to exhibit significant biological activity, particularly in the context of lipid metabolism and cellular signaling.
Induction of Phospholipase A₂ Activity
A key biological role of 9-Oxononanoic acid is its ability to induce the activity of phospholipase A₂ (PLA₂).[4][8] PLA₂ is a critical enzyme that initiates the arachidonate (B1239269) cascade, leading to the production of eicosanoids such as thromboxanes.[4]
Experimental Protocol: Phospholipase A₂ Activity Assay in Human Plasma
This protocol describes a general method for measuring PLA₂ activity induced by 9-Oxononanoic acid in human plasma.
Materials:
-
Fresh human blood or plasma
-
9-Oxononanoic acid
-
PLA₂ activity assay kit (e.g., colorimetric or fluorometric)
-
Incubator (37°C)
-
Centrifuge
-
Microplate reader
Procedure:
-
Collect fresh human blood and prepare plasma by centrifugation.
-
Incubate the plasma with varying concentrations of 9-Oxononanoic acid at 37°C for a specified time (e.g., 10 minutes).
-
Terminate the reaction and measure PLA₂ activity according to the manufacturer's instructions of the chosen assay kit. This typically involves measuring the release of a labeled fatty acid from a phospholipid substrate.
-
Measure the production of downstream metabolites, such as thromboxane (B8750289) B₂ (a stable metabolite of thromboxane A₂), using an appropriate immunoassay (e.g., ELISA) to confirm the activation of the arachidonate cascade.
Diagram: 9-Oxononanoic Acid-Induced PLA₂ Signaling Pathway
References
- 1. benchchem.com [benchchem.com]
- 2. NP-MRD: Showing NP-Card for 9-Oxononanoic acid (NP0044542) [np-mrd.org]
- 3. Studies on the activation in vitro of carnitine palmitoyltransferase I in liver mitochondria from normal, diabetic and glucagon-treated rats - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A lipid peroxidation product 9-oxononanoic acid induces phospholipase A2 activity and thromboxane A2 production in human blood - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A simple assay for a human serum phospholipase A2 that is associated with high-density lipoproteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Assaying phospholipase A2 activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. lipidmaps.org [lipidmaps.org]
